

Application Notes and Protocols for N,N-Dimethylphenethylamine in Neurochemical Research

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Compound of Interest

Compound Name: *N,N-Dimethylphenethylamine*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **N,N-Dimethylphenethylamine** (N,N-DMPEA) in neurochemical research. This document details its mechanism of action, receptor binding profile, and effects on neurotransmitter systems, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Introduction

N,N-Dimethylphenethylamine (N,N-DMPEA) is a substituted phenethylamine alkaloid, first isolated from the orchid *Pinalia jarensis*, and is also available as a synthetic compound[1]. Structurally, it is a positional isomer of methamphetamine[1]. In neurochemical research, N,N-DMPEA is primarily investigated for its role as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate monoaminergic systems[2]. Its interactions with other receptors, such as serotonin and adrenergic receptors, are also of interest.

Physicochemical Properties and Synthesis

Property	Value
IUPAC Name	N,N-Dimethyl-2-phenylethan-1-amine
Synonyms	N,N-DMPEA, N,N-Dimethyl-β-phenylethylamine
CAS Number	1126-71-2
Molecular Formula	C ₁₀ H ₁₅ N
Molar Mass	149.237 g·mol ⁻¹ [1]

A common laboratory synthesis of N,N-DMPEA involves the reaction of 2-phenylethyl bromide with dimethylamine hydrochloride in the presence of a base[\[3\]](#).

Mechanism of Action and Receptor Interactions

N,N-DMPEA's primary mechanism of action is as an agonist at the human Trace Amine-Associated Receptor 1 (TAAR1)[\[2\]](#). TAAR1 activation is known to influence dopaminergic, serotonergic, and noradrenergic systems. Additionally, N,N-DMPEA exhibits activity at certain adrenergic receptor subtypes and has been suggested to act as a ligand at 5-HT_{1A} receptors in rats[\[1\]](#). There is also evidence to suggest it may be a substrate for Monoamine Oxidase B (MAO-B)[\[1\]](#).

Quantitative Receptor Activation Data

The following table summarizes the known quantitative data for N,N-DMPEA's activity at various human receptors.

Receptor	Assay Type	Parameter	Value (μM)	E _{max} (%)	Reference
TAAR1	cAMP Accumulation	EC ₅₀	21	64	[2]
ADRA1B	Ca ²⁺ Mobilization	EC ₅₀	34	19	[4]
ADRA1D	Ca ²⁺ Mobilization	EC ₅₀	8.4	7.9	[4]

No specific K_i values for N,N-DMPEA at 5-HT_{1A} receptors or monoamine transporters (SERT, DAT, NET) were identified in the literature search.

Experimental Protocols

The following are detailed protocols adapted from established methodologies for the neurochemical characterization of N,N-DMPEA.

Protocol 1: TAAR1 Activation via cAMP Accumulation Assay

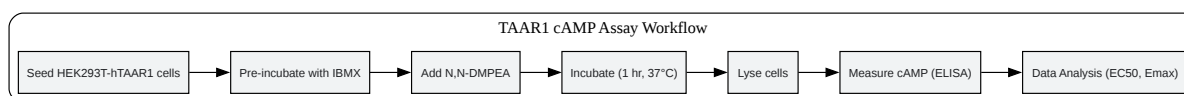
This protocol is designed to quantify the agonist activity of N,N-DMPEA at the human TAAR1 receptor by measuring intracellular cyclic AMP (cAMP) levels.

Materials:

- HEK293T cells stably expressing human TAAR1
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Puromycin
- Earle's Balanced Salt Solution (EBSS)
- HEPES
- IBMX (3-isobutyl-1-methylxanthine)
- Ascorbic acid
- **N,N-Dimethylphenethylamine** (N,N-DMPEA)
- Phenethylamine (as a reference agonist)
- cAMP ELISA kit

Procedure:

- **Cell Culture:** Culture HEK293T cells expressing human TAAR1 in DMEM supplemented with 10% FBS and 2 µg/mL puromycin in a humidified incubator at 37°C with 5% CO₂.
- **Cell Plating:** Seed the cells in a 48-well plate at a density of 90,000–250,000 cells/well two days prior to the assay.
- **Assay Preparation:** Two hours before the assay, replace the culture medium with medium containing 10% charcoal-stripped FBS.
- **Pre-incubation:** Wash the cells with EBSS and pre-incubate for 20 minutes in EBSS supplemented with 15 mM HEPES, 1 mM IBMX, and 0.02% ascorbic acid.
- **Compound Addition:** Expose the cells to varying concentrations of N,N-DMPEA (e.g., from 1 nM to 100 µM) and a reference agonist like phenethylamine for 1 hour at 37°C.
- **Cell Lysis:** Discard the buffer and lyse the cells with 3% trichloroacetic acid. Incubate at room temperature on a plate shaker for 2 hours.
- **cAMP Measurement:** Dilute the cell lysates and measure the cAMP concentration using a competitive ELISA kit according to the manufacturer's instructions.
- **Data Analysis:** Plot the cAMP concentration against the logarithm of the N,N-DMPEA concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.



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TAAR1 cAMP Assay Workflow

Protocol 2: In Vivo Microdialysis for Dopamine and Serotonin Release

This protocol describes the use of in vivo microdialysis to measure N,N-DMPEA-induced changes in extracellular dopamine and serotonin levels in the rat brain.

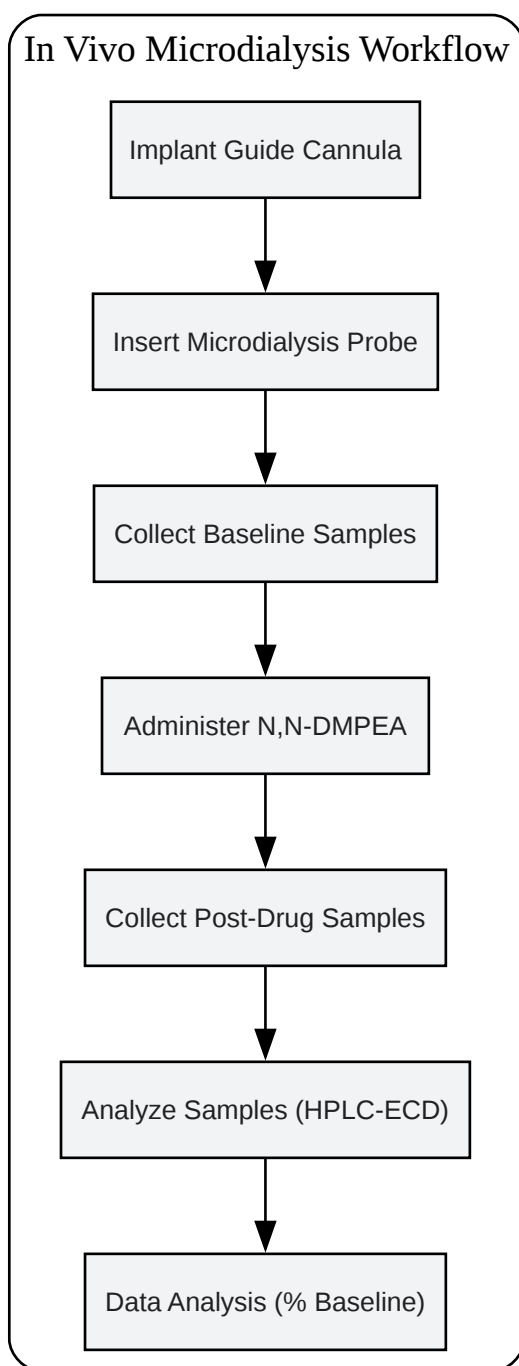
Materials:

- Male Wistar rats (250-300 g)
- Stereotaxic apparatus
- Microdialysis probes (e.g., 4 mm membrane)
- Guide cannulae
- Microinfusion pump
- Fraction collector
- Artificial cerebrospinal fluid (aCSF)
- **N,N-Dimethylphenethylamine** (N,N-DMPEA)
- HPLC system with electrochemical detection (ECD)

Procedure:

- **Surgical Implantation:** Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for at least 48 hours.
- **Probe Insertion and Habituation:** On the day of the experiment, insert the microdialysis probe through the guide cannula. Place the rat in a microdialysis bowl and allow it to habituate for at least 1-2 hours while perfusing the probe with aCSF at a flow rate of 1-2 $\mu\text{L}/\text{min}$.
- **Baseline Collection:** Collect at least three baseline dialysate samples at 20-minute intervals to establish stable neurotransmitter levels.

- **Drug Administration:** Administer N,N-DMPEA via intraperitoneal (i.p.) injection at the desired dose.
- **Post-injection Sampling:** Continue to collect dialysate samples every 20 minutes for at least 2-3 hours.
- **Sample Analysis:** Analyze the dialysate samples for dopamine and serotonin content using HPLC-ECD.
- **Data Analysis:** Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.



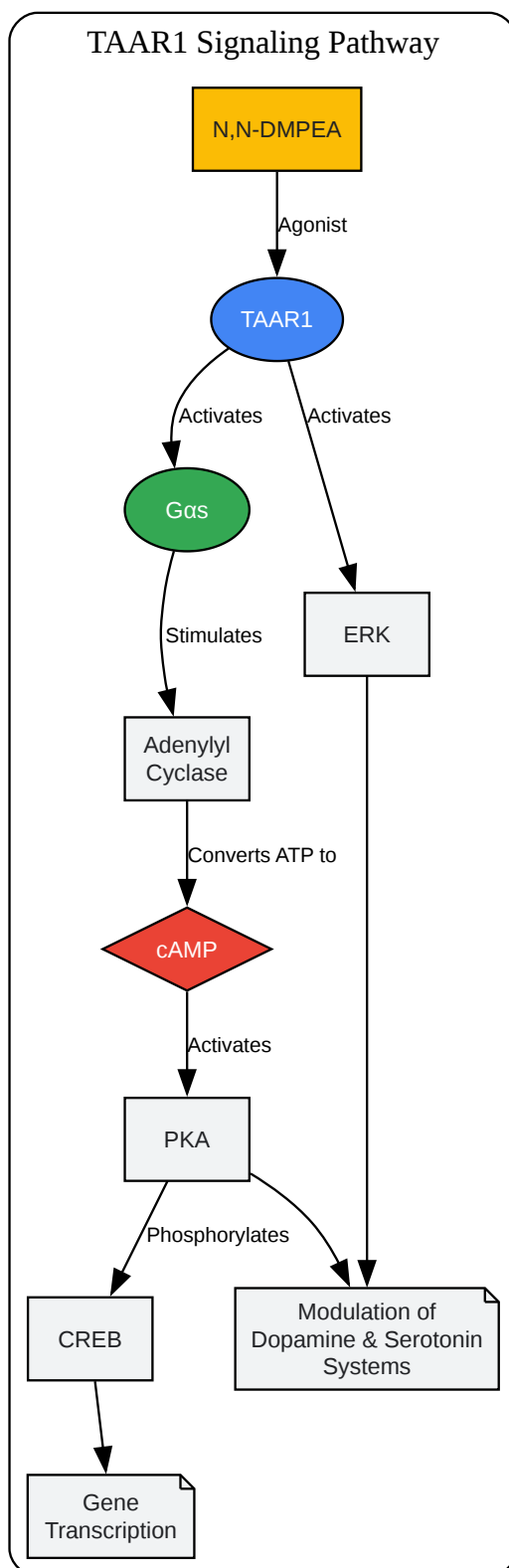
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In Vivo Microdialysis Workflow

Signaling Pathways

TAAR1 Signaling Cascade

Activation of TAAR1 by an agonist like N,N-DMPEA primarily leads to the stimulation of adenylyl cyclase through a G α s protein, resulting in an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein) and ion channels. TAAR1 activation can also lead to the phosphorylation of extracellular signal-regulated kinase (ERK).



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